molecular formula C10H8BrNO2 B6166409 3-(4-bromophenyl)pyrrolidine-2,5-dione CAS No. 1747-70-2

3-(4-bromophenyl)pyrrolidine-2,5-dione

Cat. No.: B6166409
CAS No.: 1747-70-2
M. Wt: 254.1
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Description

3-(4-Bromophenyl)pyrrolidine-2,5-dione (CAS 1747-70-2) is a high-purity chemical compound with the molecular formula C 10 H 8 BrNO 2 and a molecular weight of 254.08 g/mol . Its structure features a pyrrolidine-2,5-dione (succinimide) core substituted at the 3-position with a 4-bromophenyl group, a configuration that serves as a valuable building block in medicinal chemistry and pharmaceutical research. The pyrrolidine-2,5-dione scaffold is a privileged structure in drug discovery, and derivatives based on this core are frequently investigated for their diverse biological activities. Research on related pyrrolidine-2,5-dione compounds has demonstrated significant potential as anticonvulsant and antinociceptive agents . Furthermore, other substituted pyrrolidine derivatives have been reported to possess antimicrobial and antifungal properties against various pathogens , while some have been evaluated as inhibitors of important enzymes like carbonic anhydrase . The presence of the bromine atom on the phenyl ring makes this compound an excellent synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1747-70-2

Molecular Formula

C10H8BrNO2

Molecular Weight

254.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 4 Bromophenyl Pyrrolidine 2,5 Dione

Retrosynthetic Analysis of the Pyrrolidine-2,5-dione Scaffold

A retrosynthetic analysis of the 3-(4-bromophenyl)pyrrolidine-2,5-dione structure reveals several potential disconnection points, suggesting various forward synthetic pathways. The primary disconnections involve breaking the bonds of the heterocyclic ring.

Disconnection of the C-N bonds: Breaking the two C-N bonds of the succinimide (B58015) ring leads back to a dicarboxylic acid precursor, specifically 2-(4-bromophenyl)succinic acid, and an ammonia (B1221849) source. This suggests a direct condensation approach for ring formation.

Disconnection of a C-C and a C-N bond: A disconnection across the C2-C3 and N-C2 bonds points towards a Michael addition strategy. This would involve a Michael acceptor, such as a maleimide (B117702) derivative, and a nucleophile derived from 4-bromobenzene.

These primary retrosynthetic pathways form the basis for the classical and modern synthetic methods discussed in the following sections.

Classical Synthetic Routes to N-Unsubstituted Pyrrolidine-2,5-diones and Subsequent Functionalization

The synthesis of N-unsubstituted pyrrolidine-2,5-diones, also known as succinimides, has been well-established through several classical methods. acs.org These methods often involve the formation of the succinimide ring from acyclic precursors.

One of the most common and direct methods for synthesizing the pyrrolidine-2,5-dione ring is through the condensation reaction of a succinic acid derivative with an amine. researchgate.net For the synthesis of N-unsubstituted succinimides, ammonia or an ammonia equivalent is used. In the context of this compound, this would involve the reaction of 2-(4-bromophenyl)succinic acid with ammonia. The reaction typically proceeds by heating the reactants, often with the removal of water to drive the equilibrium towards the formation of the imide.

A related approach involves the reaction of the corresponding anhydride (B1165640), in this case, 3-(4-bromophenyl)succinic anhydride, with ammonia. The anhydride is generally more reactive than the dicarboxylic acid, allowing for milder reaction conditions.

ReactantsConditionsProductReference
Succinic acid, Primary amine100 °C, WaterN-substituted succinimide researchgate.net
Maleic anhydride, Aromatic amineReflux with SOCl23-chloro-1-aryl pyrrolidine-2,5-dione researchgate.netresearchgate.net

This table showcases general condensation reactions for the formation of the pyrrolidine-2,5-dione ring.

The Michael addition is a powerful tool for the formation of carbon-carbon bonds and can be employed to synthesize precursors for 3-substituted pyrrolidine-2,5-diones. acs.orgnih.gov This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

For the synthesis of this compound, a key intermediate can be prepared via a Michael addition. For instance, the addition of a 4-bromophenyl nucleophile (e.g., a Grignard reagent or an organocuprate derived from 4-bromobenzene) to maleimide would directly yield the target molecule. However, the reactivity of N-unsubstituted maleimide and potential side reactions under basic conditions need to be carefully managed. acs.org

Alternatively, a Michael addition can be used to construct the substituted succinic acid precursor. The reaction of a 4-bromophenyl nucleophile with a maleic acid derivative, followed by reduction of the double bond and subsequent cyclization, provides another route to the desired product.

Michael AcceptorNucleophile/ReagentsProduct TypeReference
Maleimide derivatives1,3-DiketonesN-aryl-3-alkyl-pyrrolidine-2,5-dione buchler-gmbh.com
N-substituted maleimideKetones3-substituted pyrrolidine-2,5-dione researchgate.net
ChalconesNitroalkanesSubstituted Δ1-pyrrolines (precursors to pyrrolidines) researchgate.net
Carboxylate-substituted enonesNitroalkanesPyrrolidine-3-carboxylic acid derivatives rsc.org

This table illustrates the versatility of the Michael addition in synthesizing precursors for and derivatives of the pyrrolidine-2,5-dione scaffold.

Novel and Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. This includes the use of catalysts, alternative energy sources like microwaves, and solvent-free reaction conditions.

Catalytic methods offer numerous advantages, including milder reaction conditions, higher yields, and improved selectivity. Both metal-based and organocatalytic systems have been developed for the synthesis of succinimide derivatives.

For instance, Lewis acids such as TaCl5-silica gel can catalyze the reaction between anhydrides and amines. organic-chemistry.org Organocatalysts, such as dihydroquinine base, have been employed in the enantioselective Michael addition of 1,3-diketones to maleimide derivatives, highlighting the potential for asymmetric synthesis of substituted pyrrolidine-2,5-diones. buchler-gmbh.com Palladium-catalyzed reactions, like the hydroarylation of pyrrolines, provide a direct route to 3-substituted pyrrolidines. researchgate.net

Catalyst/SystemReaction TypeProductReference
Dihydroquinine BaseMichael AdditionN-aryl-3-alkyl-pyrrolidine-2,5-dione buchler-gmbh.com
OtBU-l-threonine/DBUMichael Addition3-substituted pyrrolidine-2,5-dione researchgate.net
Dawson-Type HeteropolyacidCondensationN-Sulfonyl Pyrrolidine-2,5-Dione tandfonline.com
CopperAddition of aryl boronic acids to benzoquinonesp-quinols nih.gov
PalladiumSuzuki cross-couplingQuinazolinylphenyl-1,3,4-thiadiazole conjugates mdpi.com
Laccase (Novozym 51003)Oxidation/1,4-additionPyrrolidine-2,3-diones rsc.org

This table presents a selection of catalytic systems used in the synthesis of pyrrolidine-2,5-dione derivatives and related structures.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net The synthesis of succinimides can be efficiently achieved under microwave irradiation. For example, the reaction of succinic acid and an amine can be carried out in a microwave reactor, sometimes even in the absence of a solvent. sciensage.info

Solvent-free, or solid-state, reactions represent a green chemistry approach that minimizes the use of hazardous organic solvents. The synthesis of imides from anhydrides can be performed under solvent-free conditions, often with microwave irradiation, using a solid support like silica (B1680970) gel impregnated with a catalyst. organic-chemistry.org These methods offer advantages in terms of reduced environmental impact and simplified work-up procedures.

MethodologyReactantsCatalyst/ConditionsProductReference
Microwave-assistedAnhydrides, AminesTaCl5-silica gel, solvent-freeImides organic-chemistry.org
Microwave-assistedSuccinamide, Substituted aldehydesNeutral alumina, solvent-freeBis-heterocyclic chalcones sciensage.info
Microwave-assisted5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary aminesOne-potPyrazolo[3,4-d]pyrimidin-4-ones nih.gov
Microwave-assistedChlorin, Alkyl halidesDIPEA, DMFN-alkylated pyrrolidine-fused chlorins nih.gov
Solvent-freeUrea, Benzaldehyde, Ethyl acetoacetateFeCl3-supported Nanopore Silica, microwave-assisted3,4-dihydro-pyrimidin-2-(1H)-ones researchgate.net

This table highlights various microwave-assisted and solvent-free synthetic methods relevant to the formation of heterocyclic structures, including the pyrrolidine-2,5-dione core.

Chemoenzymatic Synthesis Prospects for Pyrrolidine-2,5-diones

The development of efficient and selective synthetic routes to chiral pyrrolidine (B122466) derivatives is a significant area of research. Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer a promising approach for producing enantiomerically pure compounds.

While direct chemoenzymatic synthesis of this compound is not extensively documented, the prospects can be inferred from methodologies applied to similar structures. A key strategy involves the enzymatic kinetic resolution of a suitable precursor. For instance, a new chemoenzymatic method has been described for the synthesis of enantiomerically pure 3-phenyl-γ-aminobutyric acid and 4-phenyl-pyrrolid-2-one. researchgate.net This process is based on the enzymatic kinetic resolution of a racemic precursor, 3-phenyl-4-pentenoic acid, through lipase-catalyzed esterification. researchgate.net The use of orthoesters as alkoxy group donors in these reactions has been shown to yield products with good enantioselectivity. researchgate.net

This approach could be adapted for this compound. A racemic precursor, such as 2-(4-bromophenyl)succinic acid or a derivative, could be resolved using a lipase. The resulting enantiopure diacid or monoester could then be cyclized to form the desired enantiopure this compound. The success of such a strategy hinges on the identification of an effective enzyme and reaction conditions for the resolution step. The challenge often lies in obtaining the necessary optically pure starting compounds, which can be a limitation for the broader use of pyrrolidine-2,5-dione derivatives in drug synthesis. mdpi.com

Derivatization Strategies of this compound

The structure of this compound features several reactive sites that can be targeted for derivatization: the nitrogen atom of the succinimide ring, the bromophenyl moiety, and the chiral center at the C3 position.

The acidic proton on the nitrogen atom of the succinimide ring is readily removed by a base, allowing for straightforward N-alkylation and N-acylation reactions. These modifications are crucial for modulating the compound's physicochemical properties, such as solubility and lipophilicity.

N-Acylation: The acylation of the nitrogen atom can be achieved using various acylating agents. Carboxylic acids can be coupled to the succinimide nitrogen using standard coupling reagents. A review on N-acylation in combinatorial chemistry highlights several effective activating agents. researchgate.net For example, 1-Hydroxy-7-azabenzotriazole (HOAt) and 1-Hydroxybenzotriazole (HOBt) are frequently used additives in carbodiimide-mediated coupling reactions. researchgate.net These reagents are known to accelerate the reaction and suppress racemization, which is critical when dealing with chiral centers. researchgate.net

N-Alkylation: N-alkylation introduces an alkyl group onto the succinimide nitrogen. This is typically performed under basic conditions using an appropriate alkyl halide. The synthesis of compounds like 1-(3-Bromopropyl)pyrrolidine-2,5-dione demonstrates the feasibility of this transformation on the pyrrolidine-2,5-dione scaffold. bldpharm.com

The bromine atom on the phenyl ring serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the core structure.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or boronate ester. While specific examples for this compound are not detailed in the provided literature, extensive research on the cross-coupling of other bromo-heterocycles provides a clear blueprint for potential reaction conditions. uzh.ch For instance, an efficient palladium-catalyzed cross-coupling method for 5-bromo-1,2,3-triazine (B172147) has been developed, which could be adapted. uzh.chchemrxiv.org The choice of ligand is crucial; electron-rich ferrocene-based ligands like dppf have proven effective. uzh.ch

Below is a table of representative conditions that could be applied for the Suzuki-Miyaura coupling of this compound.

CatalystLigandBaseSolventPotential Coupling PartnerYield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OArylboronic acidUp to 97 uzh.ch
Pd₂(dba)₃XPhosK₂CO₃DioxaneHeteroarylboronic acidVariable uzh.ch
Pd(MeCN)₂Cl₂dppfCs₂CO₃DMF4-Fluorophenylboronic acid~62 uzh.ch

Other cross-coupling reactions such as Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C triple bond formation), and Heck coupling could similarly be employed to further functionalize the bromophenyl ring.

The synthesis of enantiomerically pure 3-substituted pyrrolidine-2,5-diones is of high interest due to the prevalence of chiral pyrrolidine rings in pharmacologically active molecules. mdpi.com Several stereoselective strategies can be envisioned.

From Chiral Precursors: A common approach involves starting with a readily available chiral building block, such as an amino acid. For instance, aspartic acid, with its inherent stereocenter, could be a potential starting material. The synthesis would involve the formation of the N-aryl bond followed by cyclization to the succinimide ring.

Asymmetric Catalysis: Palladium-catalyzed reactions have been developed for the stereoselective synthesis of N-protected pyrrolidines. One such method involves the reaction of γ-(N-acylamino) alkenes with aryl bromides. organic-chemistry.org This process forms two new bonds and creates stereocenters with high levels of diastereoselectivity. organic-chemistry.org Adapting this intramolecular cyclization strategy could provide a route to enantiopure this compound.

1,3-Dipolar Cycloaddition: Another powerful method for constructing chiral five-membered rings is the 1,3-dipolar cycloaddition. The reaction between a chiral nitrone and an N-substituted maleimide has been used to produce enantiopure N-substituted pyrrolidin-2,5-dione derivatives. researchgate.net By selecting an N-(4-bromophenyl)maleimide as the dipolarophile, this method could potentially be applied to generate the desired product in an enantioselective manner.

Advanced Structural Elucidation and Conformational Analysis of 3 4 Bromophenyl Pyrrolidine 2,5 Dione

Single Crystal X-Ray Diffraction Studies of 3-(4-bromophenyl)pyrrolidine-2,5-dione

Single-crystal X-ray diffraction is a powerful method for determining the exact arrangement of atoms within a crystalline solid. This technique has been instrumental in characterizing the structure of pyrrolidine-2,5-dione and its derivatives.

Interactive Table: Crystallographic Data for Pyrrolidine-2,5-dione nih.gov

ParameterValue
FormulaC₄H₅NO₂
Molecular Weight99.09
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)7.3661(4)
b (Å)9.5504(5)
c (Å)12.8501(7)
V (ų)904.00(8)
Z8
Temperature (K)135

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for characterizing the structure of materials that may not form suitable single crystals for X-ray diffraction. mdpi.com It provides information on the local environment of atomic nuclei (e.g., ¹³C, ¹⁵N). For complex organic molecules, ssNMR can reveal details about molecular conformation and packing. nih.gov While specific ssNMR data for this compound is not available in the provided search results, the methodology is well-established. By measuring chemical shifts and dipolar couplings in the solid state, it is possible to deduce torsion angles and intermolecular distances, thus providing a picture of the molecule's three-dimensional structure. mdpi.com

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of chiral molecules. mdpi.com For a molecule like this compound, which possesses a stereocenter at the C3 position of the pyrrolidine (B122466) ring, these methods would be critical for assigning the (R) or (S) configuration. The electronic transitions of the chromophores in the molecule, such as the phenyl ring and the dione (B5365651) system, will interact with polarized light differently for each enantiomer, resulting in a characteristic CD spectrum. By comparing experimental CD spectra with those predicted from quantum chemical calculations, the absolute stereochemistry can be unambiguously determined. mdpi.com

Conformational Landscape Analysis in Solution Phase

In solution, molecules are often conformationally flexible. Understanding the different shapes a molecule can adopt and the energetics of their interconversion is crucial.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the rates of conformational exchange processes in solution. For the pyrrolidine ring in this compound, a puckering of the five-membered ring is expected. nih.govresearchgate.net This puckering can lead to different envelope or twist conformations. By monitoring the NMR spectrum at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the protons on the pyrrolidine ring. At low temperatures, the exchange between different conformations may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the exchange rate increases, leading to coalescence of the signals. Analysis of these line shape changes allows for the determination of the activation energy and other thermodynamic parameters of the conformational exchange process. ua.es This provides a detailed picture of the conformational landscape of the molecule in solution.

Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Environment Analysis

The primary vibrational modes of interest include the carbonyl (C=O) stretches, N-H and C-H stretches, aromatic C-C stretches, and the C-Br stretch. The precise frequencies of these vibrations are sensitive to the electronic and steric effects within the molecule, providing a detailed fingerprint of its structure.

FT-IR Spectroscopy

The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands that correspond to specific molecular vibrations. The most prominent features are the carbonyl stretching vibrations of the succinimide (B58015) ring. Due to the coupling between the two carbonyl groups, symmetric and asymmetric stretching modes are observed. In related succinimide derivatives, these bands typically appear at high frequencies. For instance, in simple succinimides, the asymmetric and symmetric C=O stretching vibrations are found around 1716 cm⁻¹ and 1791 cm⁻¹, respectively. nih.gov

The aromatic C-H stretching vibrations of the 4-bromophenyl group are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine ring will be observed just below this threshold. The C-N stretching of the imide structure also gives rise to characteristic bands. The presence of the bromine atom on the phenyl ring is confirmed by a C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum. In bromobenzene, for example, a vibration associated with C-Br stretching is observed. uwosh.edu

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as different selection rules govern the activity of vibrational modes. In many cases, vibrations that are weak in the FT-IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations, such as the symmetric stretch of the carbonyl groups and the breathing modes of the aromatic ring, are expected to be particularly intense in the Raman spectrum.

The analysis of the Raman spectrum of N-phenylsuccinimide, a closely related compound, reveals key vibrational features that can be extrapolated to the target molecule. researchgate.net The aromatic ring vibrations and the succinimide ring modes can be clearly identified. The C-Br stretching vibration is also expected to be Raman active.

Detailed Research Findings

The succinimide ring exhibits characteristic vibrational modes. The carbonyl stretchings are particularly informative. In a study on peptide succinimide derivatives, the anti-symmetric and symmetric imide carbonyl stretching vibrations were assigned. nih.gov The anti-symmetric mode was noted to sometimes exhibit Fermi resonance, leading to a doublet. nih.gov

For the 4-bromophenyl moiety, the vibrational assignments can be inferred from studies on bromobenzene. uwosh.eduacs.org These include the aromatic C-H stretching modes, the in-plane and out-of-plane C-H bending modes, and the C-C stretching vibrations within the ring. The C-Br stretching frequency is a key indicator of the halogen's presence.

The combination of these structural units in this compound will lead to shifts in the vibrational frequencies compared to the parent compounds, due to the electronic and steric influences of the substituents on each other. For example, the electron-withdrawing nature of the succinimide ring may influence the electronic distribution in the bromophenyl ring, and in turn, the vibrations associated with it.

Below are interactive data tables summarizing the expected FT-IR and Raman vibrational frequencies for this compound, based on data from related compounds.

Interactive Data Table: Predicted FT-IR Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Asymmetric C=O Stretch~1715Succinimide
Symmetric C=O Stretch~1790Succinimide
Aromatic C-H Stretch>3000Bromophenyl
Aliphatic C-H Stretch<3000Pyrrolidine
C-N Stretch~1370Succinimide
Aromatic C=C Stretch~1600, ~1480Bromophenyl
C-Br Stretch~1070Bromophenyl

Interactive Data Table: Predicted Raman Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Symmetric C=O Stretch~1790Succinimide
Aromatic Ring Breathing~1000Bromophenyl
Aromatic C-H Stretch>3000Bromophenyl
Aliphatic C-H Stretch<3000Pyrrolidine
C-Br Stretch~1070Bromophenyl

Computational Chemistry and Molecular Modeling of 3 4 Bromophenyl Pyrrolidine 2,5 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting the properties of molecules, such as their geometry, vibrational frequencies, and electronic properties.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The energy and distribution of these orbitals are critical in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

For 3-(4-bromophenyl)pyrrolidine-2,5-dione, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The electron-withdrawing bromine atom and the carbonyl groups on the pyrrolidine-2,5-dione ring are expected to significantly influence the distribution and energy levels of the HOMO and LUMO. DFT calculations, such as those performed using the B3LYP functional with a suitable basis set like 6-311G++(d,p), can provide precise energy values for these orbitals. nih.gov

Molecular OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.5
HOMO-LUMO Gap5.3

The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) surface, is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interactions. chemrxiv.orgresearchgate.net It illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values. researchgate.net Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net

For this compound, an EPS map would likely show negative potential around the oxygen atoms of the carbonyl groups, indicating their electron-rich nature and ability to act as hydrogen bond acceptors. The area around the hydrogen atom on the pyrrolidine (B122466) ring's nitrogen and the bromophenyl group would exhibit positive potential. This information is crucial for understanding how the molecule might interact with a biological target, such as the active site of an enzyme. chemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, stability, and interactions of a molecule in various environments. researchgate.netnih.gov

The conformation of a molecule can be significantly influenced by its surrounding solvent. MD simulations can be used to explore the conformational landscape of this compound in different solvents, such as water or a nonpolar organic solvent. These simulations can reveal the most stable conformations and the energetic barriers between them, providing insights into the molecule's flexibility and how it might adapt its shape upon binding to a receptor.

MD simulations are particularly powerful for studying the interactions between a ligand, such as this compound, and a biological macromolecule, like a protein. These simulations can predict the binding mode of the ligand in the active site of the protein and calculate the binding free energy, which is a measure of the binding affinity. mdpi.com By analyzing the trajectory of the simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netmdpi.com This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. For instance, studies on related pyrrolidine-2,3-dione (B1313883) derivatives have utilized MD simulations to identify them as potential inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's disease. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. mdpi.com

For a series of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as inhibitory potency against a particular enzyme. The model would be built using a set of compounds with known activities and a variety of calculated molecular descriptors, which are numerical representations of the molecules' structural and physicochemical properties. These descriptors can include steric, electronic, and hydrophobic parameters. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful as they consider the 3D structure of the molecules and can provide intuitive graphical representations of the regions where modifications are likely to enhance activity. frontiersin.orgnih.gov Such models have been successfully applied to other pyrrolidine-based inhibitors. nih.gov

Molecular Descriptors for Pyrrolidine-2,5-dione Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in computational drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This is achieved through the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For pyrrolidine-2,5-dione scaffolds, a variety of descriptors have been employed to build predictive QSAR models, particularly for their anticonvulsant activity.

These descriptors can be broadly categorized as:

Topological Descriptors: These 2D descriptors are derived from the graph representation of a molecule, encoding information about atom connectivity and branching. They are computationally efficient to calculate and have been successfully used in virtual screening to identify new anticonvulsant drug candidates. medchemexpress.comcapes.gov.brnih.gov

Quantum-Chemical Descriptors: These are obtained from the electronic structure of the molecule and can describe properties like charge distribution and orbital energies.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as electrostatic potential and dipole moment.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

In a study focused on designing new anticonvulsant agents, researchers utilized a QSAR model based on topological descriptors to screen for compounds with potential activity in the maximal electroshock seizure (MES) test. researchgate.net Another study on pyrrole (B145914) derivatives employed a Field-Based QSAR (FB-QSAR) approach, where steric, electrostatic, and hydrophobic fields were found to significantly influence the inhibitory activity against COX-1 and COX-2 enzymes. nih.gov

Descriptor CategoryExamplesRelevance to Pyrrolidine-2,5-dione Scaffolds
Topological Connectivity indices, Shape indicesPredicting anticonvulsant activity. medchemexpress.comcapes.gov.brresearchgate.net
Quantum-Chemical HOMO/LUMO energies, Mulliken chargesUnderstanding electronic contributions to activity.
Steric Molecular volume, Surface areaInfluencing binding affinity to target proteins. nih.govmdpi.com
Electronic Dipole moment, Electrostatic potentialGuiding interactions with biological targets. nih.govmdpi.commdpi.com
Hydrophobic LogP, Hydrophobic fieldsDetermining drug-likeness and pharmacokinetic properties. nih.gov

Statistical Validation and Predictive Power of QSAR Models

The reliability and predictive capability of a QSAR model are paramount. nih.gov Therefore, rigorous statistical validation is a critical step in their development. researchgate.net Several statistical parameters are used to assess the quality of a QSAR model:

Coefficient of Determination (R²): This value indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). researchgate.net A higher R² value generally signifies a better fit of the model to the data.

Cross-validated R² (Q²): This is a measure of the model's predictive ability, typically calculated using a leave-one-out (LOO) or leave-many-out (LMO) cross-validation procedure. researchgate.net A high Q² value (generally > 0.5) is indicative of a robust and predictive model. mdpi.com

External Validation (R²pred): The most stringent test of a QSAR model's predictive power involves using it to predict the activity of an external set of compounds that were not used in the model's development. nih.gov The predictive R² (R²pred) for the external set is a key indicator of the model's real-world applicability. researchgate.net

Y-Randomization: This test ensures that the developed model is not a result of chance correlation by randomly shuffling the biological activity data and rebuilding the model. mdpi.com Low R² and Q² values for the randomized models confirm the robustness of the original model. mdpi.com

Studies on various classes of compounds, including those with anticonvulsant properties, have reported QSAR models with strong statistical validation. For instance, a QSAR study on pyrimido-isoquinolin-quinone derivatives reported CoMFA and CoMSIA models with q² values of 0.660 and 0.596, and r² values of 0.938 and 0.895, respectively, indicating good predictive ability. mdpi.com Similarly, a 3D-QSAR study on 2-phenylcyclopropylmethylamine derivatives yielded a CoMFA model with a q² of 0.607 and an r² of 0.981. mdpi.com

Statistical ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Goodness of fit of the model. mdpi.com> 0.6 mdpi.com
Q² (Cross-validated R²) Internal predictive ability of the model. mdpi.com> 0.5 mdpi.com
R²pred (External Validation R²) External predictive power of the model. researchgate.net> 0.5
F-test value Statistical confidence of the model. mdpi.comHigh value
Standard Error of Estimate (SEE) The absolute measure of the quality of fit. mdpi.comLow value

Virtual Screening Methodologies Utilizing this compound as a Query Structure

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This method has become an integral part of the early stages of drug discovery, offering a time and cost-effective alternative to high-throughput screening (HTS). nih.gov this compound, with its known or predicted biological activities, can serve as an excellent query structure for various VS campaigns.

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of known active ligands. It involves searching for molecules in a database that have similar properties to a known active compound (the query structure). nih.gov Similarity can be assessed based on 2D fingerprints or 3D shape and pharmacophore models. For instance, a study identified potential PARP1 inhibitors by searching for compounds with high shape similarity to the known inhibitor talazoparib. plos.org

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the biological target, which is typically obtained through X-ray crystallography or NMR spectroscopy. nih.gov Molecular docking is the most common SBVS technique, where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is scored. nih.govmdpi.com A successful virtual screening campaign often combines both ligand-based and structure-based methods to enhance the reliability of the results. nih.govplos.org

In the context of anticonvulsant drug discovery, a topological virtual screening approach has been presented, which uses a model derived from known anticonvulsant and non-active compounds to screen for new potential drugs. medchemexpress.comcapes.gov.br Furthermore, integrated virtual screening approaches that combine machine learning with molecular docking have been used to identify potential natural inhibitors for epilepsy. nih.gov

Virtual Screening MethodBasisApplication with this compound
Ligand-Based (LBVS) Similarity to a known active ligand. nih.govIdentifying compounds with similar topological or pharmacophoric features to discover new anticonvulsants.
Structure-Based (SBVS) Docking into the 3D structure of a biological target. nih.govScreening compound libraries against known epilepsy-related targets like voltage-gated sodium or calcium channels. nih.gov
Combined Approaches Utilizes both ligand and target information. nih.govplos.orgEnhancing the accuracy of hit identification by cross-validating results from both LBVS and SBVS.

Pharmacological and Mechanistic Investigations of 3 4 Bromophenyl Pyrrolidine 2,5 Dione at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Mechanisms

The biological effects of small molecules are fundamentally rooted in their interactions with macromolecular targets. For the pyrrolidine-2,5-dione class, these interactions span enzyme inhibition and receptor modulation, often elucidated through a combination of kinetic studies, binding assays, and computational modeling.

Derivatives of the pyrrolidine-dione scaffold have demonstrated inhibitory activity against various enzymes. For instance, certain pyrrolidine-2,3-diones have been identified as novel, non-β-lactam inhibitors of Penicillin Binding Protein 3 (PBP3) from Pseudomonas aeruginosa, a key target for antibacterial agents. nih.gov Studies on this class revealed that a 3-hydroxy-2,5-dihydro-1H-pyrrol-2-one core with halogen-substituted benzoyl and phenyl groups was crucial for activity. nih.gov

Another area of significant interest is the inhibition of cyclooxygenase (COX) enzymes. A related compound, 3-(4-sulfamoylphenyl)-4-phenyl-1H-pyrrole-2,5-dione, was evaluated for its COX-2 inhibitory activity and showed an IC₅₀ value of 0.61 μM against LPS-induced PGE₂ production. researchgate.net This positions the pyrrole-2,5-dione scaffold as a promising candidate for developing selective anti-inflammatory agents. researchgate.net Furthermore, phenyl-pyrrolidine derivatives have been found to inhibit cyclophilin D, a modulator of the mitochondrial permeability transition pore (mPTP), which is implicated in cell death during myocardial ischemia-reperfusion. researchgate.net

Table 1: Enzyme Inhibition Data for Structurally Related Pyrrolidine-dione Derivatives

Compound Class Target Enzyme Inhibition Metric (IC₅₀) Reference
Pyrrolidine-2,3-diones P. aeruginosa PBP3 Varies (μM range) nih.gov
3-(4-sulfamoylphenyl)-4-phenyl-1H-pyrrole-2,5-dione Cyclooxygenase-2 (COX-2) 0.61 μM researchgate.net

This table presents data for compounds structurally related to 3-(4-bromophenyl)pyrrolidine-2,5-dione to illustrate the potential activities of this chemical class.

The analysis of ligand-receptor interactions is fundamental to understanding how a compound initiates a cellular response. nih.gov Pyrrolidine-2,5-dione derivatives have been extensively studied for their interaction with neuronal channels and receptors, which is central to their anticonvulsant properties. For example, ethosuximide, a well-known antiepileptic drug, features the pyrrolidine-2,5-dione ring and acts by blocking T-type calcium channels. nih.gov

More complex derivatives have been shown to interact with multiple targets. Studies on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives revealed a probable mechanism involving interaction with both neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels. mdpi.comresearchgate.net This dual-action mechanism contributes to a broad spectrum of anticonvulsant activity. mdpi.com The process of dissecting these complex interactions often relies on advanced techniques to model and infer cell-cell communication networks based on ligand-receptor pairings. nih.govbiorxiv.org

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a protein target. This method has been applied to various pyrrolidine (B122466) derivatives to rationalize their biological activities and guide further synthesis. nih.govnih.gov For instance, docking studies have been used to explore the binding of pyrrole (B145914) derivatives to enzymes like enoyl ACP reductase and DHFR, revealing interactions with key amino acid residues such as ARG60, ARG32, and GLN28. mdpi.com

In the context of antibacterial research, docking simulations were performed on thiazoline (B8809763) derivatives against Penicillin Binding Protein 4 (PBP4), demonstrating binding energies comparable to reference antibiotics. nih.gov Similarly, virtual screening and subsequent docking of compounds into the bromodomain-containing protein 4 (BRD4), an epigenetic target in cancer, successfully identified novel inhibitor scaffolds. nih.gov These studies underscore the utility of in silico methods to identify potential molecular targets and understand the recognition profiles for the pyrrolidine-dione scaffold, suggesting that this compound could be effectively modeled against various protein targets.

Modulation of Cellular Pathways and Signaling Cascades

Beyond direct interaction with a single target, the pharmacological effect of a compound often involves the complex modulation of entire signaling networks that govern cell fate. The pyrrolidine scaffold is particularly noted for its ability to trigger programmed cell death pathways.

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its deregulation is a hallmark of cancer. nih.gov The pyrrolidine nucleus is a common feature in compounds designed to induce apoptosis in tumor cells. nih.gov The cytotoxic effects of these derivatives can be mediated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.govnih.gov

A key event in apoptosis is the activation of a cascade of proteases known as caspases. Research on novel spiropyrrolidine heterocyclic hybrids demonstrated that their anticancer activity proceeded through a caspase-related pathway, specifically involving the activation of caspase-3. nih.gov The activation of executioner caspases like caspase-3/7 leads to the cleavage of cellular substrates, such as PARP, and the systematic dismantling of the cell. nih.gov

The intrinsic pathway is often initiated by changes in the mitochondrial membrane potential (MMP). nih.gov Studies on a tridecylpyrrolidine derivative showed that its induction of apoptosis was associated with a significant reduction in MMP. nih.gov This loss of membrane potential is a point of no return, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. researchgate.netnih.gov The process is also characterized by structural changes in the cell membrane, such as the externalization of phosphatidylserine, which can be detected by Annexin V staining to identify apoptotic cells. nih.govnih.gov

Table 2: Apoptotic Events Induced by Pyrrolidine Derivatives in Cancer Cell Lines

Pyrrolidine Derivative Class Observed Apoptotic Event Cellular Model Reference
Tridecylpyrrolidine derivative Phosphatidylserine externalization, reduced MMP, Caspase-3/7 & -8 activation HCT116 & Caco-2 cells nih.gov

This table summarizes findings for different classes of pyrrolidine derivatives, indicating the potential pro-apoptotic mechanisms of the broader chemical family.

Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for breakdown. nih.gov This pathway is crucial for cellular homeostasis and can be a target for therapeutic intervention. While direct evidence linking this compound to autophagy is not available, the general importance of this pathway in cell survival and death warrants its consideration.

The formation of the autophagosome is a highly regulated process that can be initiated at endoplasmic reticulum subdomains known as omegasomes. nih.gov Research into mitophagy (the selective autophagy of mitochondria) has revealed a coordinated process involving substrate remodeling and autophagosome formation. nih.gov This intricate dance is regulated by signaling lipids like phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), which helps couple the disassembly of mitochondrial aggregates with the initiation of autophagy. nih.gov Given the established effects of pyrrolidine derivatives on mitochondrial integrity, an intersection with autophagy pathways is plausible and represents an area for future investigation.

Inflammation-Related Signaling Pathways (e.g., NF-κB, MAPK Cascades)

No publicly available research studies were identified that have investigated the effects of This compound on inflammation-related signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) or the Mitogen-Activated Protein Kinase (MAPK) cascades. Consequently, there is no data to report on its potential anti-inflammatory or pro-inflammatory activities at the molecular level.

Oxidative Stress Response Mechanisms (e.g., Nrf2 Pathway, Antioxidant Enzyme Regulation)

There is a lack of available scientific literature examining the interaction of This compound with oxidative stress response mechanisms. No studies were found that describe its effects on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway or the regulation of antioxidant enzymes. Therefore, its potential role as an antioxidant or a pro-oxidant remains uncharacterized.

Cell-Based Assays for Mechanistic Understanding

No published research could be located that details the use of This compound in cell-based assays to understand its mechanism of action.

Cell Cycle Progression Analysis in Diverse Cell Lines

No studies have been published that analyze the effect of This compound on cell cycle progression in any cell line. As a result, there is no information on whether this compound can induce cell cycle arrest or affect the distribution of cells in different phases of the cell cycle.

Cellular Viability and Proliferation Assays (Mechanistic Focus)

While cellular viability and proliferation assays are fundamental in pharmacological research, no data from such assays involving This compound are available in the public domain. Therefore, its cytotoxic or cytostatic potential has not been documented.

Cell Migration and Invasion Assays (Cellular Level, Mechanistic Focus)

There are no available reports on the impact of This compound on cell migration or invasion. Studies using assays such as wound healing or transwell migration assays have not been published for this compound.

Gene Expression Profiling and Proteomics in Response to Compound Exposure

No gene expression profiling, microarray studies, or proteomic analyses have been conducted and published for cells exposed to This compound . Such studies would be crucial for a broad, unbiased understanding of the cellular pathways modulated by this compound, but this information is currently unavailable.

In Vitro Biotransformation Studies

In vitro biotransformation studies are primarily conducted using subcellular fractions, such as liver microsomes, or whole-cell systems, like hepatocytes. These systems contain the enzymatic machinery, most notably the cytochrome P450 (CYP) superfamily of enzymes, responsible for the phase I and phase II metabolism of foreign compounds.

The metabolic stability of a compound is a measure of its susceptibility to metabolism and is a key determinant of its in vivo half-life and oral bioavailability. It is typically assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time.

As of the latest literature review, specific experimental data on the metabolic stability of this compound in human or other species' liver microsomes or in any cell lines could not be located in the public domain. General studies on related structures, such as N-substituted succinimides, have been conducted. For instance, research on N-(3,5-dichlorophenyl)succinimide indicated that it undergoes metabolism in rat liver homogenates, suggesting that the succinimide (B58015) ring system is susceptible to metabolic enzymes. However, without direct experimental data for this compound, it is not possible to provide quantitative measures of its metabolic stability, such as its in vitro half-life (t½) or intrinsic clearance (CLint).

Table 1: Metabolic Stability of this compound in Liver Microsomes

Species Microsomal Protein Concentration (mg/mL) Incubation Time (min) Percent Remaining In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human Data not available Data not available Data not available Data not available Data not available
Rat Data not available Data not available Data not available Data not available Data not available

Data not available in the public domain.

The identification of metabolites is crucial for understanding the biotransformation pathways of a drug candidate and for identifying any potentially active or toxic metabolites. This is typically achieved using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

There is currently no specific information available in the scientific literature detailing the in vitro metabolites of this compound. However, based on the metabolism of structurally related compounds, several metabolic pathways can be postulated.

For compounds containing a bromophenyl group, aromatic hydroxylation is a common metabolic pathway mediated by CYP enzymes. This would result in the formation of hydroxylated metabolites on the phenyl ring. The position of the bromine atom can influence the site of hydroxylation.

The succinimide ring itself can also be a site for metabolism. Studies on other succinimide-containing compounds have shown that hydroxylation of the pyrrolidine-2,5-dione ring can occur. Furthermore, hydrolysis of the imide bond is another potential metabolic route, which would lead to the opening of the succinimide ring to form a succinamic acid derivative.

Table 2: Potential in vitro Metabolites of this compound

Metabolite Proposed Structure Proposed Metabolic Pathway
M1 Hydroxylated this compound Aromatic hydroxylation
M2 Hydroxylated this compound Hydroxylation of the succinimide ring

These are proposed metabolites based on the metabolism of structurally related compounds. No direct experimental evidence for their formation from this compound is currently available.

Structure Activity Relationship Sar Studies of 3 4 Bromophenyl Pyrrolidine 2,5 Dione Analogs

Systematic Modification of the Pyrrolidine-2,5-dione Core

The central pyrrolidine-2,5-dione ring is a critical component for activity, but its substituents at the nitrogen (N-1) and C-3 positions offer key opportunities for modification to modulate potency, selectivity, and pharmacokinetic properties.

Research into hybrid molecules has shown that linking the pyrrolidine-2,5-dione core to various amine-containing fragments via an alkyl linker is a fruitful strategy. nih.gov For instance, derivatives incorporating morpholine (B109124) or 4-arylpiperazine moieties at the N-1 position have demonstrated potent anticonvulsant activity. nih.govmdpi.com The nature of the aryl group on the piperazine (B1678402) ring is also a critical determinant of activity. Studies on a series of N-{2-[4-(aryl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-diones revealed that electron-withdrawing groups on the phenyl ring, such as fluorine, chlorine, or trifluoromethyl, are often beneficial for anticonvulsant properties. nih.govmdpi.com

Base ScaffoldN-Substituent FragmentResulting Biological Activity Profile
3-Aryl-pyrrolidine-2,5-dione-(CH2)n-MorpholinePotent anticonvulsant activity observed in MES and 6 Hz seizure models. nih.gov
3-Aryl-pyrrolidine-2,5-dione-(CH2)n-[4-(Aryl)piperazin-1-yl]Broad-spectrum anticonvulsant activity; potency influenced by aryl substituent. mdpi.com
3-Aryl-pyrrolidine-2,5-dione-CH(Phenyl)-CONH-(Aryl)Hybrid molecules showing efficacy in both MES and 6 Hz seizure models. nih.gov

This table summarizes general findings on how N-substitution affects the biological activity of 3-aryl-pyrrolidine-2,5-dione analogs based on published research.

The substituent at the 3-position of the pyrrolidine-2,5-dione ring plays a pivotal role in defining the molecule's interaction with its biological target. SAR analyses have consistently shown that both the size and electronic nature of this group are crucial for activity. nih.gov In the context of anticonvulsant research, modifications at this position dictate the profile of activity across different seizure models.

For example, in one study, derivatives with a bulky, non-aromatic sec-butyl group at the 3-position showed strong anticonvulsant effects. nih.gov Another series of studies on 3-aryl-pyrrolidine-2,5-diones found that the nature of the aromatic ring directly influences potency. Replacing the phenyl ring with a 3-methylthiophene (B123197) group, a fragment present in the antiepileptic drug tiagabine, resulted in compounds with significant anticonvulsant activity. nih.govresearchgate.net The activity is also strongly influenced by the substitution pattern on the 3-phenyl ring itself, as discussed in the following sections.

Position 3 SubstituentKey Research FindingReference Compound Class
PhenylFoundation for potent anticonvulsant activity.3-Phenyl-pyrrolidine-2,5-dione amides. nih.gov
2-Chlorophenyl / 3-ChlorophenylPositional isomerism significantly impacts potency and activity profile.3-(Chlorophenyl)-pyrrolidine-2,5-dione acetamides. mdpi.com
3-Methylthiophen-2-ylIntroduction of this fragment leads to potent anticonvulsant activity.3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-diones. nih.gov
sec-ButylA non-aromatic substituent that positively affects anticonvulsant activity.3-(sec-Butyl)-pyrrolidine-2,5-dione acetamides. nih.gov

This table illustrates the impact of different substituents at the 3-position on the anticonvulsant activity of pyrrolidine-2,5-dione derivatives.

Exploration of the Bromophenyl Moiety Modifications

The 4-bromophenyl group is a common starting point for SAR studies due to the unique properties of the bromine atom. It is an electron-withdrawing group that can also participate in specific halogen bonding interactions. Modifying this part of the molecule provides insight into the importance of electronics, sterics, and specific bonding for biological activity.

CompoundHalogen PositionAnticonvulsant Activity (ED₅₀ in 6 Hz test, mg/kg)
6 2-Chloro28.20
14 3-Chloro> 100

Data adapted from a study on chlorophenyl-pyrrolidine-2,5-dione derivatives, demonstrating the effect of halogen position on anticonvulsant potency. mdpi.com Lower ED₅₀ indicates higher potency.

Replacing bromine with other halogens (fluorine, chlorine, iodine) or different functional groups allows for a systematic probing of electronic and steric requirements at the 4-position of the phenyl ring. The ability of halogens to form halogen bonds—a type of non-covalent interaction involving the electropositive region on the halogen atom (the σ-hole)—is often a key factor in target binding.

Studies on other heterocyclic scaffolds have shown that increasing the size of the halogen (from fluorine to iodine) can lead to significantly slower dissociation rates from the target protein, resulting in a longer residence time and potentially more sustained biological effect. nih.gov This is attributed to the larger and more pronounced σ-hole on heavier halogens, which allows for stronger halogen–π interactions with aromatic residues like phenylalanine or tyrosine in a binding pocket. nih.gov

Beyond halogens, replacing the bromine with a hydrogen atom or an amino group (as in 3-(4-aminophenyl)pyrrolidine-2,5-dione) leads to molecules with different electronic and hydrogen-bonding capabilities, which in turn alters their biological activity profiles. sigmaaldrich.com For example, the amino group can act as a hydrogen bond donor, introducing new potential interactions with a biological target.

4-Position SubstituentKey PropertyExpected Impact on Molecular Interaction
-FHigh electronegativity, weak halogen bonder.Primarily electronic effects; weak specific interactions.
-ClModerate electronegativity and size.Balanced electronic and steric effects; moderate halogen bonding.
-BrGood halogen bond donor, moderate size.Stronger halogen bonding potential than chlorine.
-ILargest size, most polarizable, strong halogen bonder.Potential for very strong halogen bonding and increased van der Waals contacts. nih.gov
-NH₂Hydrogen bond donor.Introduces new hydrogen bonding capabilities. sigmaaldrich.com

This table outlines the different properties of substituents at the 4-position of the phenyl ring and their potential influence on target binding.

Stereochemical Influences on Molecular Interactions and Biological Outcomes

When the substituent at the 3-position is attached via a single bond, the C-3 carbon becomes a stereocenter. The resulting enantiomers (R and S forms) can exhibit markedly different biological activities, as the three-dimensional arrangement of atoms is fundamental to molecular recognition by chiral biological macromolecules like enzymes and receptors.

The importance of stereochemistry has been clearly demonstrated in several series of pyrrolidine-2,5-dione derivatives. In one study, researchers synthesized specific enantiomers of phenylacetamide derivatives and found that the R-configuration at the chiral carbon in the acetamide (B32628) moiety was crucial for potent anticonvulsant activity. mdpi.com Similarly, for a series of dual PPARα/γ agonists, a cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine (B122466) ring was found to be essential for balanced activity, with the trans isomers being significantly less effective. nih.gov These findings underscore that a precise spatial orientation of the key pharmacophoric elements is required for effective binding and biological response. The differential activity between stereoisomers provides strong evidence of a specific, high-affinity interaction with a defined binding site.

Enantiomeric Pair Activity Comparison

The introduction of a chiral center at the C-3 position of the pyrrolidine-2,5-dione ring results in the existence of enantiomeric pairs. Research into the biological activities of these individual enantiomers has consistently demonstrated that biological systems often exhibit a high degree of stereoselectivity. While specific comparative data for the enantiomers of 3-(4-bromophenyl)pyrrolidine-2,5-dione is not extensively documented in publicly available literature, the broader class of 3-aryl-pyrrolidine-2,5-diones has shown significant differences in the potency of their enantiomers across various biological targets, including anticonvulsant and antinociceptive activities.

For instance, in studies of structurally similar compounds, such as those with a chloro-substituted phenyl ring at the C-3 position, the (R)-enantiomer has often been reported to exhibit greater anticonvulsant activity compared to its (S)-counterpart. This stereoselectivity is attributed to the differential binding affinities of the enantiomers to their target proteins, where the three-dimensional arrangement of substituents on the chiral carbon dictates the effectiveness of the interaction.

To illustrate this principle, the following interactive table presents hypothetical comparative anticonvulsant activity data for the enantiomers of a generic 3-(halophenyl)pyrrolidine-2,5-dione, based on trends observed in related compounds.

CompoundEnantiomerAnticonvulsant Activity (ED₅₀ in mg/kg)
3-(4-chlorophenyl)pyrrolidine-2,5-dione(R)-enantiomer50
(S)-enantiomer150
This compound(R)-enantiomer45
(S)-enantiomer130

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of enantiomeric activity differences based on trends in the broader class of 3-aryl-pyrrolidine-2,5-diones.

Diastereomeric Effects on Conformational and Binding Profiles

The introduction of a second chiral center into the molecule, for example, by substitution at the C-4 position of the pyrrolidine-2,5-dione ring or on a substituent attached to the nitrogen atom, leads to the formation of diastereomers. These stereoisomers, which are not mirror images of each other, possess distinct three-dimensional arrangements and, consequently, can exhibit markedly different physical, chemical, and biological properties.

For example, in a series of 3-aryl-4-substituted-pyrrolidine-2,5-diones, the cis and trans diastereomers can adopt different low-energy conformations. These conformational differences can lead to one diastereomer having a much higher affinity for a particular receptor than the other. The more favorable conformation allows for more effective interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with the amino acid residues in the binding site.

The following interactive table illustrates hypothetical binding affinity data for diastereomers of a 3-(4-bromophenyl)-4-methylpyrrolidine-2,5-dione analog, reflecting the principle of diastereomeric differentiation in receptor binding.

CompoundDiastereomerReceptor Binding Affinity (Kᵢ in nM)
3-(4-bromophenyl)-4-methylpyrrolidine-2,5-dione(3R, 4R)25
(3R, 4S)150
(3S, 4S)145
(3S, 4R)28

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of diastereomeric differences in binding affinity based on trends observed in related pyrrolidine-2,5-dione derivatives.

Design Principles for Next-Generation Pyrrolidine-2,5-dione Derivatives

The insights gained from SAR studies, particularly those highlighting the importance of stereochemistry, have laid a clear foundation for the rational design of next-generation pyrrolidine-2,5-dione derivatives with improved therapeutic profiles. The primary goal is to develop compounds with enhanced potency, greater selectivity for the desired biological target, and a reduced propensity for off-target effects.

Key design principles that have emerged include:

Stereospecific Synthesis: The pronounced differences in activity between enantiomers and diastereomers underscore the necessity of stereospecific synthesis. Future drug development efforts will focus on synthetic routes that yield a single, desired stereoisomer, thereby maximizing therapeutic efficacy and minimizing potential side effects associated with the less active or inactive isomer.

Conformational Constraint: Introducing conformational rigidity into the molecule can be a powerful strategy. By locking the molecule into its bioactive conformation, for instance, through the introduction of additional ring systems or bulky groups that restrict bond rotation, it is possible to enhance binding affinity and selectivity. The analysis of the conformational preferences of highly active diastereomers provides a blueprint for designing such constrained analogs.

Pharmacophore Modeling and Computational Chemistry: The use of computational tools, including pharmacophore modeling and molecular docking, is invaluable in predicting the binding modes of novel derivatives. By building models based on the known SAR of active compounds, including the stereochemical requirements, researchers can virtually screen new designs and prioritize the synthesis of those with the highest predicted affinity and desired pharmacological profile.

Bioisosteric Replacement: The 4-bromophenyl moiety has proven to be a key feature for activity. Future design strategies may involve the bioisosteric replacement of the bromine atom with other functional groups that can mimic its steric and electronic properties while potentially improving pharmacokinetic properties. For example, groups like trifluoromethyl or cyano could be explored.

By integrating these principles, the development of new pyrrolidine-2,5-dione derivatives can move beyond simple trial-and-error and towards a more targeted and efficient discovery of novel drug candidates.

Advanced Analytical Methodologies for Studying 3 4 Bromophenyl Pyrrolidine 2,5 Dione in Research Settings

Microfluidic Platforms for High-Throughput Screening and Mechanistic Investigations

The study of novel chemical entities such as 3-(4-bromophenyl)pyrrolidine-2,5-dione in a research capacity is increasingly benefiting from technological advancements in analytical methodologies. Among the most promising of these are microfluidic platforms, which offer a paradigm shift in how high-throughput screening (HTS) and detailed mechanistic investigations are conducted. These "lab-on-a-chip" systems provide numerous advantages over traditional benchtop assays, including significantly reduced sample and reagent consumption, faster analysis times, and a higher degree of automation and parallelization. polimi.itchimia.ch

Microfluidic devices manipulate minute volumes of fluids—typically in the nanoliter to picoliter range—within intricately fabricated microchannels. polimi.it This miniaturization allows for the rapid and simultaneous execution of thousands of experiments, making it an ideal technology for screening large libraries of compounds or for detailed investigation of reaction kinetics and cellular responses. nih.govresearchgate.net While specific published research on the application of microfluidic platforms to the study of this compound is not currently available, the general principles and demonstrated capabilities of this technology with other small molecules, including other heterocyclic compounds, provide a clear framework for its potential application.

For high-throughput screening, a solution of this compound could be introduced into a microfluidic device designed to generate thousands of discrete droplets. Each droplet can serve as an independent microreactor, encapsulating the compound along with target cells, enzymes, or other reagents. nih.govresearchgate.net These droplets can then be rapidly analyzed for various endpoints, such as enzyme inhibition, cell viability, or the expression of specific biomarkers. The high throughput nature of these systems would allow for the screening of this compound against a vast array of biological targets or in combination with other potential therapeutic agents in a fraction of the time and cost of traditional methods. polimi.itresearchgate.net

For mechanistic investigations, microfluidic platforms offer precise control over the cellular microenvironment, enabling the study of dynamic processes in real-time. nih.gov For instance, concentration gradients of this compound can be established across a cell culture chamber on a chip to study dose-dependent responses at the single-cell level. biorxiv.org This capability is invaluable for elucidating the compound's mechanism of action, identifying its cellular targets, and understanding its pharmacokinetic and pharmacodynamic profiles. The laminar flow characteristics within microchannels can be exploited to study cell signaling pathways and metabolic responses with high temporal and spatial resolution.

A hypothetical microfluidic screening of this compound could involve the use of a droplet-based platform to assess its potential as an enzyme inhibitor. The table below illustrates the type of data that could be generated in such an experiment.

Table 1: Hypothetical Data from a Microfluidic High-Throughput Screening of this compound as a Kinase Inhibitor

ParameterDescriptionHypothetical Value
Compound ConcentrationThe concentration of this compound in each droplet.10 µM
Target EnzymeThe specific kinase being investigated.Kinase X
Droplet VolumeThe volume of each individual microreactor.1 nL
ThroughputThe number of droplets screened per second.1000 droplets/sec
Assay PrincipleMeasurement of a fluorescent product generated by kinase activity.Fluorescence Intensity
Inhibition (%)The percentage reduction in kinase activity in the presence of the compound.85%
Z'-factorA statistical parameter to assess the quality of the HTS assay.0.8

This table is for illustrative purposes only, as no specific experimental data for this compound using this methodology has been published.

Future Research Trajectories and Unexplored Avenues for 3 4 Bromophenyl Pyrrolidine 2,5 Dione

Integration with Advanced Materials Science for Research Tool Development

A promising, yet largely untapped, area of research is the integration of 3-(4-bromophenyl)pyrrolidine-2,5-dione into advanced materials for the development of novel research tools. The inherent reactivity of the succinimide (B58015) ring and the functionality of the bromophenyl group make this compound an attractive candidate for creating chemical probes to investigate complex biological systems. nih.govyoutube.com

Future research could focus on tethering the molecule to solid supports, such as beads or nanoparticles, to create affinity chromatography matrices. These could be used to isolate and identify the cellular binding partners of the compound, a crucial step in understanding its mechanism of action. Furthermore, the bromine atom on the phenyl ring serves as a convenient handle for synthetic modification, allowing for the attachment of reporter tags like fluorophores or biotin. nih.gov The development of such high-quality chemical probes is essential for validating drug targets and understanding their roles in both health and disease. escholarship.orgeubopen.org A fluorescently labeled version of this compound, for instance, could enable real-time visualization of its subcellular localization and interaction with target proteins within living cells.

Exploration of Novel Synthetic Pathways Towards Structurally Complex Analogs

The development of novel and efficient synthetic strategies is crucial for generating a diverse library of this compound analogs with enhanced potency and selectivity. Current research has already demonstrated the feasibility of creating hybrid molecules that combine the pyrrolidine-2,5-dione scaffold with fragments of other clinically relevant drugs. nih.govmdpi.com This approach has yielded compounds with a broad spectrum of anticonvulsant activity. nih.gov

Future synthetic endeavors will likely focus on more sophisticated multi-component reactions and stereoselective synthesis methods to create structurally complex and diverse analogs. nih.govnih.gov The aim is to move beyond simple substitutions on the phenyl ring or the succinimide nitrogen and to construct more elaborate three-dimensional structures. The synthesis of such complex molecules is no longer solely the domain of fundamental research, as they are increasingly important in the development of new drugs. nih.gov These advanced synthetic efforts will be instrumental in fine-tuning the pharmacological properties of this class of compounds.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of new this compound derivatives. In silico methods, including molecular docking and pharmacokinetic predictions, are already being used to rationalize the activity of pyrrolidine-2,5-dione compounds and to predict their drug-like characteristics. nih.govebi.ac.uknih.gov

Future research will likely see a more extensive application of AI and ML for several key purposes:

Target Prediction: ML models can be trained on large datasets of known drug-target interactions to predict the most likely biological targets of this compound and its analogs. nih.gov

Virtual Screening: AI-powered virtual screening can rapidly assess vast virtual libraries of compounds to identify those with the highest probability of being active against a specific target.

ADMET Prediction: More sophisticated ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs, helping to prioritize compounds with favorable profiles for synthesis and testing. mdpi.comnih.gov

Generative Models: Advanced AI techniques can be used to design entirely new molecules with optimized properties, moving beyond simple modifications of the existing scaffold. rsc.org

These computational approaches will significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. mdpi.com

Deeper Investigation into Polypharmacological Effects at the Systems Level

A growing body of evidence suggests that many drugs exert their therapeutic effects by interacting with multiple targets, a concept known as polypharmacology. nih.govnih.gov The diverse biological activities reported for pyrrolidine-2,5-dione derivatives, including anticonvulsant, anti-inflammatory, and antinociceptive effects, strongly suggest that they may also act as polypharmacological agents. nih.govnih.govnih.govnih.govnih.gov

Future research will need to move beyond single-target investigations and adopt a systems-level approach to unravel the complex pharmacology of this compound. labsyspharm.orgmssm.edu This will involve the use of network pharmacology, which analyzes the complex networks of interactions between drugs, targets, and diseases. conicet.gov.arresearchgate.netmdpi.com By mapping the interactions of the compound across the human interactome, researchers can identify key pathways and networks that are modulated, providing a more holistic understanding of its therapeutic and potential adverse effects. This systems pharmacology approach is particularly valuable for complex diseases like epilepsy, where multiple targets are likely involved. nih.govmssm.edu

Q & A

Q. What are the established synthetic routes for 3-(4-bromophenyl)pyrrolidine-2,5-dione, and what are the critical reaction conditions?

The synthesis typically involves cyclization of precursors such as maleic anhydride derivatives with 4-bromoaniline, followed by substitution reactions. Key steps include:

  • Cyclization : Acidic or basic conditions (e.g., HCl or NaOH) to form the pyrrolidine-2,5-dione core .
  • Bromophenyl Introduction : Electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) for aryl group attachment .
  • Purification : Column chromatography or recrystallization to isolate the product . Critical parameters include temperature control (60–80°C for cyclization) and stoichiometric ratios to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with aromatic protons (δ 7.2–7.6 ppm) and carbonyl signals (δ 170–180 ppm) as key markers .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (theoretical m/z: 281.0 [M+H]+^+) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous pyrrolidine-diones .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection .

Q. What are the common chemical reactions involving this compound in organic synthesis?

  • Nucleophilic Substitution : Reactivity at the pyrrolidine nitrogen with alkyl/aryl halides under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Reduction : Sodium borohydride reduces the dione to a diol intermediate for further functionalization .
  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig) to introduce heteroaryl groups .

Q. How is this compound screened for biological activity in preliminary studies?

  • Enzyme Inhibition Assays : IC50_{50} determination against targets like aromatase (e.g., 23.8 µM in analogs) using fluorometric or colorimetric substrates .
  • Cell-Based Assays : Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines to identify antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Factorial Design : Use Taguchi or Box-Behnken methods to test variables (temperature, catalyst loading, solvent polarity) and identify optimal parameters .
  • Computational Modeling : Quantum mechanical calculations (DFT) predict transition states to guide solvent/catalyst selection .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Substituent Variation : Modify the bromophenyl group (e.g., replace Br with Cl, OCH3_3) and test biological activity shifts .
  • Pharmacophore Modeling : Identify critical moieties (e.g., dione ring, halogen position) using software like Schrodinger’s Phase .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with enzyme inhibition data .

Q. How can contradictory data in biological activity reports be resolved?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Purity Verification : Re-test compounds with HPLC-MS to rule out degradation products .
  • Orthogonal Assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What methodologies address the compound’s instability during storage or reactions?

  • Stability Studies : Accelerated degradation tests under varied pH (2–12), temperature (4–40°C), and humidity (40–80% RH) .
  • Lyophilization : Improve shelf life by formulating as a lyophilized powder .
  • Protective Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyls) during synthesis .

Q. How is the mechanism of action elucidated for this compound in enzyme inhibition?

  • Kinetic Studies : Lineweaver-Burk plots differentiate competitive/non-competitive inhibition .
  • Molecular Docking : AutoDock Vina or Glide simulates binding poses with target enzymes (e.g., aromatase) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

Q. What cross-disciplinary applications exist beyond medicinal chemistry?

  • Materials Science : Incorporate into polymers as a flame retardant (bromine’s role) or photoactive moiety .
  • Catalysis : Use as a ligand in asymmetric synthesis (pyrrolidine’s chirality) .
  • Environmental Chemistry : Degradation studies to assess brominated byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.